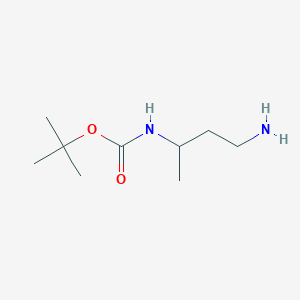

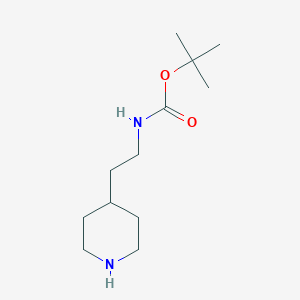

tert-Butyl (4-aminobutan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

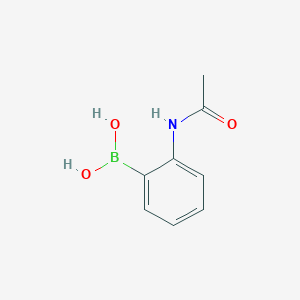

Tert-butyl (4-aminobutan-2-yl)carbamate (TBC) is an organic compound commonly used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 172.22 g/mol and a melting point of 147-149°C. TBC is a derivative of 4-aminobutanoic acid and is an important building block for the synthesis of complex molecules. It is also used as a catalyst in various chemical reactions.

科学的研究の応用

Crystallography Research

The compound has been used in crystallography research, specifically in the study of new polymorphs . A new polymorph of tert-butyl (2-aminophenyl)carbamate was identified using single crystal X-ray diffraction . The differences between the new structure and the known polymorph were attributed to a combination of space group symmetry, conformational variation, hydrogen bonding network dimensionality, and crystal packing .

Synthetic Chemistry

The compound is a versatile reagent finding many uses in synthetic chemistry . For instance, it has been used as a redox-active ligand, a monomer building block to create conducting polymers, or as a precursor to the synthesis of benzimidazole heterocyclic compounds possessing broad spectrum disease activity .

Anti-Tubercular Compounds

The compound has been used in the synthesis of novel benzimidazoles that could potentially replace the benzoxa-diazoles in some potent anti-tubercular compounds .

Storage and Handling

The compound is stored at room temperature and is sealed in a dry place . It is also kept in a dark place . This information is crucial for laboratories and research institutions that handle and store the compound.

Synthesis of Biologically Active Compounds

The compound is an important intermediate in many biologically active compounds . For example, it has been used in the synthesis of crizotinib .

Liquid-Liquid Extraction

The compound has been used in liquid-liquid extraction processes . During the extraction performed with a KHCO3 solution, it was found that the compound went into the aqueous phase to a moderate extent .

作用機序

Target of Action

Carbamates are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound, also known as “(3-AMINO-1-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER”, is a carbamate derivative Carbamates typically work by interacting with their targets and causing changes in their function

Biochemical Pathways

Carbamates in general are known to influence a variety of biochemical pathways, depending on their specific targets .

特性

IUPAC Name |

tert-butyl N-(4-aminobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFSNZHLGGAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937757 |

Source

|

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-aminobutan-2-yl)carbamate | |

CAS RN |

170367-69-8 |

Source

|

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

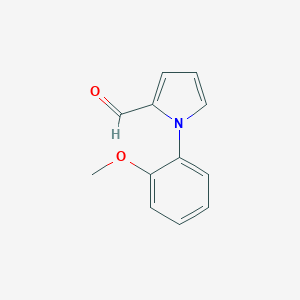

![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)